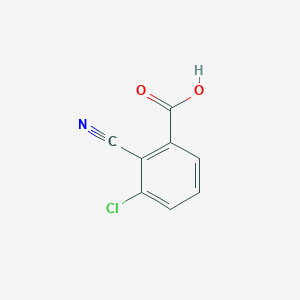

3-Chloro-2-cyanobenzoic acid

CAS No.:

Cat. No.: VC14436858

Molecular Formula: C8H4ClNO2

Molecular Weight: 181.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4ClNO2 |

|---|---|

| Molecular Weight | 181.57 g/mol |

| IUPAC Name | 3-chloro-2-cyanobenzoic acid |

| Standard InChI | InChI=1S/C8H4ClNO2/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-3H,(H,11,12) |

| Standard InChI Key | KVZUULWDZYNNCC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C#N)C(=O)O |

Introduction

Chemical Structure and Molecular Characteristics

Structural Configuration

The molecular structure of 3-chloro-2-cyanobenzoic acid features a benzoic acid backbone with substituents positioned at the 2- and 3-positions. The chlorine atom at C3 and the cyano group at C2 create a meta-para substitution pattern relative to the carboxylic acid group at C1. This arrangement induces significant electronic effects: the -Cl group exerts an inductive electron-withdrawing effect, while the -CN group enhances electrophilicity through resonance and inductive withdrawal .

Table 1: Comparative Structural Properties of Benzoic Acid Derivatives

| Compound | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) |

|---|---|---|---|

| Benzoic acid | C₇H₆O₂ | None | 122.12 |

| 3-Chlorobenzoic acid | C₇H₅ClO₂ | -Cl (3) | 156.57 |

| 4-Cyano-3-chlorobenzoic acid | C₈H₄ClNO₂ | -Cl (3), -CN (4) | 181.58 |

| 3-Chloro-2-cyanobenzoic acid | C₈H₄ClNO₂ | -Cl (3), -CN (2) | 181.58 |

Data derived from PubChem entries for analogous compounds .

Synthesis and Manufacturing

Oxidation of Methyl Esters

A patent describing the synthesis of 3-cyanobenzoic acid from 3-chloromethylbenzonitrile via oxidation with H₂O₂ and catalysts (e.g., vanadyl sulfate, sodium tungstate) suggests a adaptable route . For 3-chloro-2-cyanobenzoic acid, starting with methyl 3-chloro-2-cyanobenzoate (CAS 1254073-93-2) and hydrolyzing the ester under basic conditions (e.g., NaOH/H₂O) could yield the free acid.

Optimization Challenges

-

Regioselectivity: Competing directing effects of -COOH and -CN groups may lead to mixed chlorination products.

-

Catalyst Efficiency: Phase-transfer catalysts like benzyltriethylammonium chloride, used in analogous syntheses, could improve reaction rates .

-

Purification: Reverse-phase HPLC or recrystallization from ethanol/water mixtures may enhance purity .

Physicochemical Properties

Thermal Stability

Based on structurally similar compounds:

-

Melting Point: Estimated 210–220°C (cf. 3-cyanobenzoic acid: 221.8–223.5°C) .

-

Decomposition: Likely decomposes above 250°C, releasing HCl, HCN, and CO₂ .

Solubility

-

Polar Solvents: Moderate solubility in ethanol, DMSO, and DMF due to hydrogen bonding with -COOH and -CN groups.

-

Aqueous Solubility: Low solubility in water (estimated <1 g/L at 25°C) but may form water-soluble salts under basic conditions .

Table 2: Predicted Solubility Profile

| Solvent | Solubility (g/100 mL, 25°C) |

|---|---|

| Water | <0.1 |

| Ethanol | 1.5–2.0 |

| DMSO | 3.0–4.0 |

| Dichloromethane | 0.2–0.5 |

Applications in Organic Synthesis

Pharmaceutical Intermediates

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) reactions, making 3-chloro-2-cyanobenzoic acid a precursor for:

-

Anticancer Agents: Coupling with amine-containing moieties (e.g., anthracyclines) via Buchwald-Hartwig amination.

-

Antibiotics: Ester derivatives may inhibit bacterial enzymes through competitive binding .

Agrochemical Development

-

Herbicides: Functionalization at the -COOH group can yield analogs of dicamba (3,6-dichloro-2-methoxybenzoic acid) .

-

Pesticides: The -CN group enhances binding to acetylcholinesterase in insects .

Future Research Directions

-

Synthetic Optimization: Develop regioselective chlorination-cyanation protocols.

-

Biological Screening: Evaluate antimicrobial and antitumor activity in vitro.

-

Environmental Impact: Assess biodegradation pathways and ecotoxicology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume